![molecular formula C9H10N2 B2406927 Benzyl(cyano)methylamine CAS No. 34065-04-8](/img/structure/B2406927.png)
Benzyl(cyano)methylamine
Overview
Description
Benzyl(cyano)methylamine is a chemical compound with the molecular formula C9H10N2 and a molecular weight of 146.19 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the use of palladium complex generated in situ from [Pd(η 3-C 3 H 5)(cod)]BF 4 and DPPF as a catalyst for benzylations of malonates with a wide range of benzyl methyl carbonates . Another method involves the reductive amination of aldehydes and ketones . The first step is the nucleophilic addition of the carbonyl group to form an imine. The second step is the reduction of the imine to an amine using a reducing agent .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in the cyanoacetylation of amines to obtain biologically active novel heterocyclic moieties . It can also undergo reductive amination, a process that involves the conversion of aldehydes and ketones into primary, secondary, and tertiary amines .Scientific Research Applications
Synthesis Applications
- Synthesis of Cyclopentano-N-methylphosphatidylethanolamines : Benzyl(cyano)methylamine has been used in amination reactions, specifically in the synthesis of cyclopentano-phosphatidic acid derivatives (Pajouhesh & Hancock, 1984).
- Synthesis of N-substituted Cyclohexenylmethylamines : This compound played a role in the synthesis of cyclohexenylmethylamine derivatives, which were examined for their analgesic activity (Kato, Ishii, Kawai, & Sawa, 1984).
Chemical Properties and Reactivity
- Study of Electrophilic Substitution : this compound's reactivity was studied in reactions with electrophilic reagents, leading to the synthesis of functionalized derivatives (Kostyuk, Volochnyuk, Lupihal, Pinchuk, & Tolmachev, 2002).
- Rhodium-catalyzed Silylation and Arylation : The compound has been used in rhodium-catalyzed silylation reactions of carbon-cyano bonds, highlighting its versatility in organic synthesis (Tobisu, Kita, Ano, & Chatani, 2008).
Biochemical Studies
- Inhibition of Autophagy by Benzyl Alcohol : While not directly on this compound, this study shows how related benzyl compounds can affect biological processes like autophagy in rat hepatocytes (Grinde, 1984).
Detection and Quantification Methods
- Synthesis and Quantitation of Genotoxic Impurity : this compound derivatives have been synthesized and quantified using RP-UPLC, illustrating its relevance in pharmaceutical analysis (Katta, Rao, Mosesbabu, Rao, Malati, & Sasikala, 2017).
Cancer Therapy and Imaging
- N-Benzylpolyamines as Vectors for Cancer Therapy and Imaging : Research into N-benzyl derivatives, which includes this compound, explores their potential as vectors in cancer therapy and imaging (Martin, Possémé, Le Barbier, Carreaux, Carboni, Seiler, Moulinoux, & Delcros, 2001).
Cyanide Detection
- Chromogenic Oxazines for Cyanide Detection : The compound's derivatives have been used in the development of molecules for the colorimetric detection of cyanide, indicating its application in environmental and safety monitoring (Tomasulo, Sortino, White, & Raymo, 2006).
Mechanism of Action
Target of Action
Benzyl(cyano)methylamine is a complex organic compound that primarily targets amines . Amines play a crucial role in the synthesis of a wide range of compounds, including proteins, alkaloids, hormones, neurotransmitters, and pharmaceuticals .
Mode of Action
The compound interacts with its targets through a process known as reductive amination . This involves the nucleophilic addition of ammonia or an amine to a carbonyl group to form an imine . The imine is then reduced to form a new alkyl group attached to nitrogen . This process allows for a controlled formation of nitrogen-carbon bonds .
Biochemical Pathways
It is known that the compound can affect the synthesis of amines , which are involved in a wide range of biochemical pathways. These include the synthesis of proteins, alkaloids, hormones, neurotransmitters, and pharmaceuticals .
Pharmacokinetics
Like other organic compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by factors such as its molecular structure, solubility, stability, and the presence of functional groups .
Result of Action
The result of this compound’s action is the formation of a variety of aryl-, heteroaryl-, and alkyl amines . These amines can be used in the synthesis of a wide range of compounds, including proteins, alkaloids, hormones, neurotransmitters, and pharmaceuticals .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds or catalysts . For example, certain catalysts can enhance the efficiency of the reductive amination process .
properties
IUPAC Name |
benzyl(methyl)cyanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-11(8-10)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUFJHLDRGSBEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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